N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide
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Overview
Description
N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, an oxazole ring, and a carboxamide group. Its chemical properties make it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.
Mechanism of Action
Target of Action
The primary target of N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain .
Mode of Action
This compound acts as a selective inhibitor of the COX-2 enzyme . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid (AA) pathway . Normally, AA is converted into prostaglandins and other prostanoids by the COX enzymes. By selectively inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators .
Result of Action
The inhibition of COX-2 by this compound results in a reduction of inflammation and pain . This is due to the decreased production of pro-inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-(methylsulfonyl)aniline with 2-bromo-5-phenyloxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(4-methylsulfonylphenyl) indole derivatives: Similar sulfonylphenyl group but with an indole ring.
Uniqueness
N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is unique due to its oxazole ring, which imparts distinct chemical properties and biological activities compared to its analogs. Its specific structure allows for selective inhibition of certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-24(21,22)14-9-7-13(8-10-14)19-16(20)17-18-11-15(23-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBYWBLMYGSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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